Amdoxovir

Catalog No.
S518366
CAS No.
145514-04-1
M.F
C9H12N6O3
M. Wt
252.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amdoxovir

CAS Number

145514-04-1

Product Name

Amdoxovir

IUPAC Name

[(2R,4R)-4-(2,6-diaminopurin-9-yl)-1,3-dioxolan-2-yl]methanol

Molecular Formula

C9H12N6O3

Molecular Weight

252.23 g/mol

InChI

InChI=1S/C9H12N6O3/c10-7-6-8(14-9(11)13-7)15(3-12-6)4-2-17-5(1-16)18-4/h3-5,16H,1-2H2,(H4,10,11,13,14)/t4-,5-/m1/s1

InChI Key

RLAHNGKRJJEIJL-RFZPGFLSSA-N

SMILES

C1C(OC(O1)CO)N2C=NC3=C(N=C(N=C32)N)N

solubility

Soluble in DMSO

Synonyms

2,6-diaminopurine dioxolane, 4-(2,6-diamino-9H-purin-9-yl)-1,3,-dioxolane-2-methanol, amdoxovir

Canonical SMILES

C1C(OC(O1)CO)N2C=NC3=C(N=C(N=C32)N)N

Isomeric SMILES

C1[C@@H](O[C@@H](O1)CO)N2C=NC3=C(N=C(N=C32)N)N

The exact mass of the compound Amdoxovir is 252.1 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Amdoxovir is a prodrug, meaning it needs to be converted into its active form, deoxyguanosine (DXG), inside the body. Once converted, DXG gets incorporated into the viral DNA during replication. However, unlike normal building blocks, DXG lacks a hydroxyl group, which hinders the virus's ability to further elongate its DNA chain, effectively stopping replication [].

Research Findings

Early research on Amdoxovir showed promise. A study published in Antiviral Therapy in 2010 found that combining Amdoxovir with Zidovudine (another NRTI) was well-tolerated and resulted in a significant reduction in viral load compared to Zidovudine alone [].

However, further development seems to have stalled. ClinicalTrials.gov shows that two Phase II trials planned in 2012 to assess Amdoxovir's safety and efficacy in treatment-experienced individuals with HIV were terminated [].

Amdoxovir is a synthetic compound classified as a nucleoside reverse transcriptase inhibitor, specifically designed as an analog of guanosine. Its chemical formula is C₉H₁₂N₆O₃, and it is known by the Chemical Abstracts Service registry number 124088. This compound is particularly significant in the context of antiviral therapies, especially for treating infections caused by the human immunodeficiency virus type 1 (HIV-1) . Amdoxovir operates by inhibiting reverse transcriptase, an enzyme crucial for the replication of retroviruses, thereby preventing viral proliferation within the host .

That facilitate its biological activity. Upon administration, it is rapidly absorbed and subsequently deaminated by adenosine deaminase, an enzyme present in various tissues . This deamination process converts Amdoxovir into its active form, which then undergoes cellular phosphorylation. The phosphorylated form interacts with reverse transcriptase, effectively blocking the enzyme's activity and hindering viral replication .

The primary biological activity of Amdoxovir is its function as a reverse transcriptase inhibitor. It has demonstrated significant antiviral properties against HIV-1 in vitro, showing synergistic effects when combined with other antiretroviral drugs such as zidovudine . Amdoxovir's mechanism involves mimicking natural nucleosides, allowing it to integrate into the viral DNA during replication, which ultimately leads to termination of the viral genome synthesis .

The synthesis of Amdoxovir involves several key steps that can be executed through scalable processes. The initial step typically includes the formation of a dioxolane ring structure from appropriate precursors. One notable method involves the reaction of 2,6-diaminopurine with specific reagents to achieve the desired dioxolane configuration. Research has detailed methods that optimize yield and purity, making it feasible for pharmaceutical production .

Amdoxovir has primarily been investigated for its applications in treating HIV infections. Its ability to inhibit reverse transcriptase makes it a candidate for inclusion in combination antiretroviral therapy regimens. Clinical studies have explored its efficacy and safety profile when used alongside other antiretroviral agents, indicating potential benefits in managing drug resistance and improving treatment outcomes for patients with HIV-1 .

Interaction studies involving Amdoxovir have focused on its pharmacokinetic properties and how it interacts with other medications. Research indicates that Amdoxovir can enhance the effectiveness of other nucleoside reverse transcriptase inhibitors when used in combination therapies. For instance, studies have shown that co-administration with zidovudine can prevent or delay the emergence of resistant viral strains . Additionally, understanding its interactions with enzymes such as adenosine deaminase is crucial for optimizing therapeutic strategies.

Amdoxovir shares structural and functional similarities with several other nucleoside analogs used in antiviral therapies. Below are some compounds that are comparable:

Compound NameClassMechanism of ActionUnique Features
ZidovudineNucleoside Reverse Transcriptase InhibitorInhibits reverse transcriptaseFirst approved drug for HIV treatment
LamivudineNucleoside Reverse Transcriptase InhibitorInhibits reverse transcriptaseLess toxic; often used in combination therapies
StavudineNucleoside Reverse Transcriptase InhibitorInhibits reverse transcriptaseAssociated with peripheral neuropathy
DidanosineNucleoside Reverse Transcriptase InhibitorInhibits reverse transcriptaseRequires careful monitoring due to side effects

Uniqueness of Amdoxovir: What distinguishes Amdoxovir from these compounds is its specific structural modifications that enhance its potency against resistant strains of HIV-1. Its unique dioxolane structure allows for improved binding affinity to reverse transcriptase compared to other nucleoside analogs .

Thermodynamic Stability Profiles

Amdoxovir, chemically known as [(2R,4R)-4-(2,6-Diamino-9H-purin-9-yl)-1,3-dioxolan-2-yl]methanol, exhibits moderate thermodynamic stability under various environmental conditions [1] [2]. The compound demonstrates acceptable stability profiles at room temperature for short-term storage periods, with recovery rates maintained between 84-110% after 24 hours of exposure at 25°C [3].

The thermodynamic stability is significantly enhanced under controlled temperature conditions. At refrigerated temperatures (2-8°C), Amdoxovir maintains its chemical integrity for extended periods up to 5 days with minimal degradation [3]. For long-term storage applications, the compound exhibits excellent stability when maintained as a powder at -20°C for up to 3 years, while solution formulations remain stable at -80°C for one year [4] [5].

Storage ConditionDurationRecovery RateApplication
Room Temperature (25°C)24 hours84-110%Short-term handling
Refrigerated (2-8°C)5 days84-110%Routine storage
Frozen (-20°C)3 yearsStableLong-term powder storage
Frozen (-80°C)1 yearStableSolution storage

Solubility Characteristics in Biological Matrices

Amdoxovir exhibits limited aqueous solubility, which has been identified as a significant limitation for its pharmaceutical development [6]. The compound demonstrates water solubility of approximately 5 mg/mL under standard conditions, necessitating the development of prodrug strategies to improve bioavailability [6]. This low solubility profile contributed to the compound's oral bioavailability of only approximately 30% in preclinical studies conducted in monkeys and rats [6].

The compound shows enhanced solubility characteristics in organic solvents, with DMSO being commonly used for analytical preparations [4]. In biological matrices, Amdoxovir requires specific stabilizing conditions to maintain integrity during sample processing and analysis [3]. The presence of the dioxolane ring structure contributes to its unique solubility profile, distinguishing it from other nucleoside analogs [6].

The compound's physicochemical properties include a molecular weight of 252.23 g/mol, an AlogP value of -1.15 indicating hydrophilic characteristics, and a polar surface area of 134.33 Ų [2]. These properties collectively influence its behavior in biological systems and analytical matrices.

Degradation Pathways and Stability Testing Methodologies

Amdoxovir undergoes enzymatic degradation through adenosine deaminase-mediated deamination, converting to its active metabolite 9-(β-D-1,3-dioxolan-4-yl)guanine (DXG) [6] [3]. This biotransformation represents the primary degradation pathway under physiological conditions and is essential for the compound's mechanism of action.

Stability testing methodologies for Amdoxovir follow standard pharmaceutical guidelines with modifications specific to nucleoside analogs [3]. Freeze-thaw stability testing demonstrates acceptable recovery rates (84-110%) after four complete freeze-thaw cycles, indicating robust stability under typical laboratory handling conditions [3].

The compound shows susceptibility to pH variations, with UV spectroscopic studies revealing pH-dependent spectral changes across the range of 248-295 nm [6]. This pH sensitivity necessitates careful control of buffer systems during analytical procedures.

Long-term stability assessment protocols include:

  • Accelerated stability testing at elevated temperatures
  • Photostability evaluation under controlled lighting conditions
  • Chemical stability monitoring in various pH environments
  • Matrix stability assessment in biological fluids

Analytical Detection Methods

High-Performance Liquid Chromatography (HPLC) Protocols

HPLC methodology for Amdoxovir analysis employs reverse-phase chromatography with C18 stationary phases for optimal separation and quantification [3] [7]. The validated HPLC method utilizes a Betabasic-C18 column (100 × 1 mm, 3 μm particle size) with gradient elution to achieve baseline separation from its metabolite DXG and co-administered drugs [3].

Mobile phase composition consists of 2 mM ammonium formate buffer (pH 4.8) containing 0.04 mM 2′-deoxyadenosine as mobile phase A, and methanol as mobile phase B [3]. The gradient program begins with 94% A and 6% B at 50 μL/min flow rate, with DXG, DAPD, and internal standard eluting during the first 7 minutes [3].

Critical chromatographic parameters include:

  • Column temperature: 30°C constant
  • Total run time: 29 minutes including re-equilibration
  • Retention time: 5.49 minutes for Amdoxovir
  • Linear calibration range: 2-3,000 ng/mL
  • Lower limit of quantification: 2 ng/mL

The method demonstrates excellent precision (≤15%) and accuracy (±15%) across the validated concentration range, with recovery rates exceeding 90% for all analytes [3]. The addition of 2′-deoxyadenosine to the mobile phase serves as a silanol-masking agent, improving peak shape and reducing non-specific binding [3].

Mass Spectrometric Fragmentation Patterns

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization provides the most sensitive and specific detection method for Amdoxovir [3]. The compound ionizes efficiently in positive mode, forming protonated molecular ions at m/z 253 [3].

The primary fragmentation pathway involves loss of the dioxolane moiety with charge retention on the nucleobase, producing the characteristic product ion at m/z 151 [3]. This fragmentation pattern is consistent with other nucleoside analogs and represents cleavage of the N-glycosidic bond [8].

Key Mass Spectrometric Parameters:

ParameterValueApplication
Precursor ionm/z 253[M+H]+
Product ionm/z 151SRM transition
Collision energy27VOptimal fragmentation
Tube lens offset59VIon transmission
Capillary temperature280°CDesolvation

Selected reaction monitoring (SRM) transitions enable quantitative analysis with high specificity [3]. The mass spectrometer operates in positive electrospray ionization mode with nitrogen as sheath gas (45 arbitrary units) and argon as collision gas (1.3 mTorr pressure) [3].

Additional fragmentation studies reveal secondary product ions resulting from further breakdown of the nucleobase fragment, though these are not typically utilized for quantitative analysis due to reduced sensitivity [8]. The fragmentation behavior is consistent across different mass spectrometer platforms, enabling method transfer between laboratories.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

252.09708827 g/mol

Monoisotopic Mass

252.09708827 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

54I81H0M9C

Drug Indication

Investigated for use/treatment in HIV infection and acquired immune deficiency syndrome (AIDS) and aids-related infections.

Pharmacology

Amdoxovir is a nucleoside reverse transcriptase inhibitor prodrug analog of guanosine.

Other CAS

145514-04-1

Wikipedia

Amdoxovir

Dates

Last modified: 04-14-2024
1: Murphy RL, Kivel NM, Zala C, Ochoa C, Tharnish P, Mathew J, Pascual ML, Schinazi RF. Antiviral activity and tolerability of amdoxovir with zidovudine in a randomized double-blind placebo-controlled study in HIV-1-infected individuals. Antivir Ther. 2010;15(2):185-92. doi: 10.3851/IMP1514. PubMed PMID: 20386073.
2: Fromentin E, Asif G, Obikhod A, Hurwitz SJ, Schinazi RF. Simultaneous quantification of 9-(beta-D-1,3-dioxolan-4-yl)guanine, Amdoxovir and Zidovudine in human plasma by liquid chromatography-tandem mass spectrometric assay. J Chromatogr B Analyt Technol Biomed Life Sci. 2009 Nov 1;877(29):3482-8. doi: 10.1016/j.jchromb.2009.08.030. PubMed PMID: 19740712; PubMed Central PMCID: PMC2769996.
3: Hurwitz SJ, Asif G, Fromentin E, Tharnish PM, Schinazi RF. Lack of pharmacokinetic interaction between amdoxovir and reduced- and standard-dose zidovudine in HIV-1-infected individuals. Antimicrob Agents Chemother. 2010 Mar;54(3):1248-55. doi: 10.1128/AAC.01209-09. PubMed PMID: 20038617; PubMed Central PMCID: PMC2826005.
4: Borroto-Esoda K, Myrick F, Feng J, Jeffrey J, Furman P. In vitro combination of amdoxovir and the inosine monophosphate dehydrogenase inhibitors mycophenolic acid and ribavirin demonstrates potent activity against wild-type and drug-resistant variants of human immunodeficiency virus type 1. Antimicrob Agents Chemother. 2004 Nov;48(11):4387-94. PubMed PMID: 15504868; PubMed Central PMCID: PMC525453.
5: Narayanasamy J, Pullagurla MR, Sharon A, Wang J, Schinazi RF, Chu CK. Synthesis and anti-HIV activity of (-)-beta-D-(2R,4R)-1,3-dioxolane-2,6-diamino purine (DAPD) (amdoxovir) and (-)-beta-D-(2R,4R)-1,3-dioxolane guanosine (DXG) prodrugs. Antiviral Res. 2007 Sep;75(3):198-209. PubMed PMID: 17532483; PubMed Central PMCID: PMC2025703.
6: Zhou L, Coats SJ, Zhang H, Junxing S, Bobeck DR, Schinazi RF. Scaleable processes for the synthesis of (-)-β-D-2,6-diaminopurine dioxolane (Amdoxovir, DAPD) and (-)-β-D-2-aminopurine dioxolane (APD). Tetrahedron. 2012 Jul 22;68(29):5738-5743. PubMed PMID: 23162170; PubMed Central PMCID: PMC3496293.
7: Gripshover BM, Ribaudo H, Santana J, Gerber JG, Campbell TB, Hogg E, Jarocki B, Hammer SM, Kuritzkes DR; A5118 Team.. Amdoxovir versus placebo with enfuvirtide plus optimized background therapy for HIV-1-infected subjects failing current therapy (AACTG A5118). Antivir Ther. 2006;11(5):619-23. PubMed PMID: 16964830.
8: Thompson MA, Kessler HA, Eron JJ Jr, Jacobson JM, Adda N, Shen G, Zong J, Harris J, Moxham C, Rousseau FS; DAPD-101 Study Group.. Short-term safety and pharmacodynamics of amdoxovir in HIV-infected patients. AIDS. 2005 Oct 14;19(15):1607-15. PubMed PMID: 16184030.
9: Feng JY, Parker WB, Krajewski ML, Deville-Bonne D, Veron M, Krishnan P, Cheng YC, Borroto-Esoda K. Anabolism of amdoxovir: phosphorylation of dioxolane guanosine and its 5'-phosphates by mammalian phosphotransferases. Biochem Pharmacol. 2004 Nov 1;68(9):1879-88. PubMed PMID: 15450953.
10: Margolis DM, Mukherjee AL, Fletcher CV, Hogg E, Ogata-Arakaki D, Petersen T, Rusin D, Martinez A, Mellors JW. The use of beta-D-2,6-diaminopurine dioxolane with or without mycophenolate mofetil in drug-resistant HIV infection. AIDS. 2007 Oct 1;21(15):2025-32. PubMed PMID: 17885292.
11: Otto MJ. New nucleoside reverse transcriptase inhibitors for the treatment of HIV infections. Curr Opin Pharmacol. 2004 Oct;4(5):431-6. Review. PubMed PMID: 15351346.
12: Kewn S, Wang LH, Hoggard PG, Rousseau F, Hart R, MacNeela JP, Khoo SH, Back DJ. Enzymatic assay for measurement of intracellular DXG triphosphate concentrations in peripheral blood mononuclear cells from human immunodeficiency virus type 1-infected patients. Antimicrob Agents Chemother. 2003 Jan;47(1):255-61. PubMed PMID: 12499199; PubMed Central PMCID: PMC149017.
13: Seignères B, Martin P, Werle B, Schorr O, Jamard C, Rimsky L, Trépo C, Zoulim F. Effects of pyrimidine and purine analog combinations in the duck hepatitis B virus infection model. Antimicrob Agents Chemother. 2003 Jun;47(6):1842-52. PubMed PMID: 12760857; PubMed Central PMCID: PMC155836.
14: Jeffrey JL, Feng JY, Qi CC, Anderson KS, Furman PA. Dioxolane guanosine 5'-triphosphate, an alternative substrate inhibitor of wild-type and mutant HIV-1 reverse transcriptase. Steady state and pre-steady state kinetic analyses. J Biol Chem. 2003 May 23;278(21):18971-9. PubMed PMID: 12651859.
15: Mewshaw JP, Myrick FT, Wakefield DA, Hooper BJ, Harris JL, McCreedy B, Borroto-Esoda K. Dioxolane guanosine, the active form of the prodrug diaminopurine dioxolane, is a potent inhibitor of drug-resistant HIV-1 isolates from patients for whom standard nucleoside therapy fails. J Acquir Immune Defic Syndr. 2002 Jan 1;29(1):11-20. PubMed PMID: 11782585.
16: North TW, Villalobos A, Hurwitz SJ, Deere JD, Higgins J, Chatterjee P, Tao S, Kauffman RC, Luciw PA, Kohler JJ, Schinazi RF. Enhanced antiretroviral therapy in rhesus macaques improves RT-SHIV viral decay kinetics. Antimicrob Agents Chemother. 2014 Jul;58(7):3927-33. doi: 10.1128/AAC.02522-14. PubMed PMID: 24777106; PubMed Central PMCID: PMC4068512.
17: Schwartz AM, McCrackin MA, Schinazi RF, Hill PB, Vahlenkamp TW, Tompkins MB, Hartmann K. Antiviral efficacy of nine nucleoside reverse transcriptase inhibitors against feline immunodeficiency virus in feline peripheral blood mononuclear cells. Am J Vet Res. 2014 Mar;75(3):273-81. doi: 10.2460/ajvr.75.3.273. PubMed PMID: 24564313.
18: Kauffman RC, Villalobos A, Bowen JH, Adamson L, Schinazi RF. Residual viremia in an RT-SHIV rhesus macaque HAART model marked by the presence of a predominant plasma clone and a lack of viral evolution. PLoS One. 2014 Feb 5;9(2):e88258. doi: 10.1371/journal.pone.0088258. PubMed PMID: 24505452; PubMed Central PMCID: PMC3914964.
19: Liu K, Xie L. [Advances in the study of nucleoside antiviral drugs]. Yao Xue Xue Bao. 2006 Aug;41(8):689-93. Review. Chinese. PubMed PMID: 17039770.
20: Schinazi RF, Massud I, Rapp KL, Cristiano M, Detorio MA, Stanton RA, Bennett MA, Kierlin-Duncan M, Lennerstrand J, Nettles JH. Selection and characterization of HIV-1 with a novel S68 deletion in reverse transcriptase. Antimicrob Agents Chemother. 2011 May;55(5):2054-60. doi: 10.1128/AAC.01700-10. PubMed PMID: 21357304; PubMed Central PMCID: PMC3088218.

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